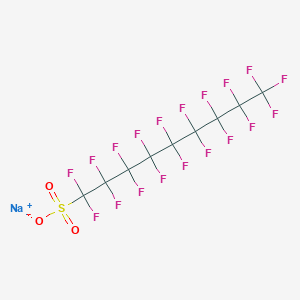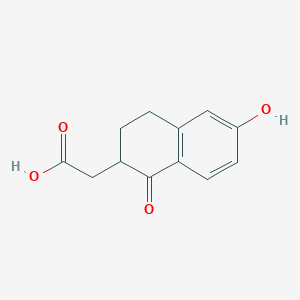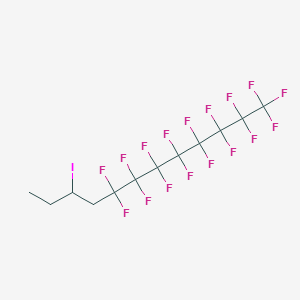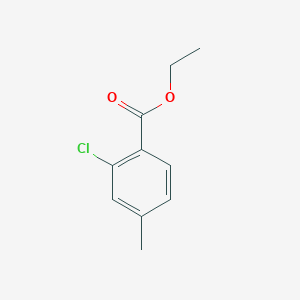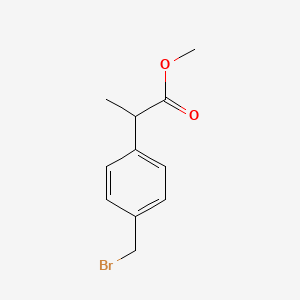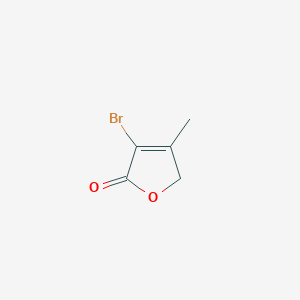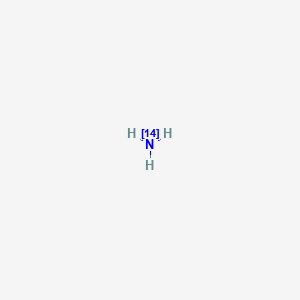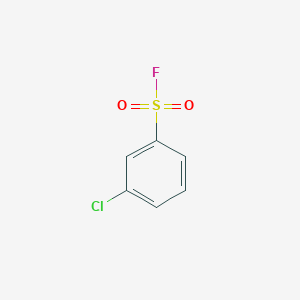
3-Chloro-benzenesulfonyl fluoride
説明
3-Chloro-benzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3ClF2O2S . It is a derivative of benzenesulfonic acid .
Synthesis Analysis
The synthesis of sulfonyl fluorides, such as this compound, has been a topic of research. Various benzenesulfonic acid derived compounds have been synthesized and evaluated as competitive inhibitors of Human neutrophil elastase (hNE) . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a sulfonyl fluoride group and a chlorine atom . The average mass of the molecule is 212.602 Da .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have been used in various chemical reactions. For instance, they have been used in the development of new synthetic methods . They have also been used in the synthesis of benzenesulfonyl fluoride series .作用機序
Target of Action
3-Chloro-benzenesulfonyl fluoride, also known as 3-Fluorobenzenesulfonyl chloride, is a fluorinated arylsulfonyl chloride . It is used as an electrophilic warhead by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .
Mode of Action
The mode of action of this compound involves its interaction with its targets. It is known to undergo a reaction similar to chlorosulfonation of benzene . At lower temperatures, chlorosulfonic acid reacts by way of the following equilibrium, generating SOX2ClX+ which is the electrophile of interest in your reaction . This electrophile will react with an aromatic nucleus to produce the corresponding sulfonyl chloride by way of a typical electrophilic aromatic substitution reaction .
Biochemical Pathways
It is known that sulfonyl fluorides, in general, are used in the development of new synthetic methods .
Pharmacokinetics
It is known that the compound has a density of 1622 (estimate) , which may influence its bioavailability.
Result of Action
It is known that sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . This suggests that the compound may have significant effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of the compound with its targets is temperature-dependent . Furthermore, the compound is sensitive to moisture , suggesting that humidity could affect its stability and efficacy.
Safety and Hazards
生化学分析
Biochemical Properties
3-chloro-benzenesulfonyl fluoride plays a crucial role in biochemical reactions, primarily due to its ability to act as an irreversible inhibitor of serine proteases. This compound interacts with enzymes such as chymotrypsin, trypsin, and elastase by forming a covalent bond with the serine residue in the active site of these enzymes . The interaction between this compound and these enzymes results in the inhibition of their proteolytic activity, which is essential for studying enzyme kinetics and mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inhibiting serine proteases, which are involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can alter cell signaling pathways, leading to changes in gene expression and metabolic flux. These effects are particularly useful in studying the role of serine proteases in cellular physiology and pathology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a covalent bond with the serine residue in the active site of serine proteases . This covalent modification results in the irreversible inhibition of the enzyme’s activity. The binding interaction between this compound and the enzyme involves the nucleophilic attack of the serine hydroxyl group on the sulfonyl fluoride group, leading to the formation of a stable sulfonyl-enzyme complex. This mechanism of action is critical for understanding the inhibitory effects of this compound on serine proteases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to sustained inhibition of serine protease activity and subsequent alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can selectively inhibit serine proteases without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . This compound can affect metabolic flux by inhibiting serine proteases, which play a role in the regulation of metabolic pathways. The inhibition of these enzymes can lead to changes in metabolite levels and overall metabolic homeostasis. Understanding the metabolic pathways influenced by this compound is crucial for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, where it exerts its inhibitory effects on serine proteases. The distribution of this compound within tissues is also influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications This compound can be directed to specific compartments or organelles within the cell, where it interacts with serine proteases The localization of this compound to particular subcellular sites is essential for its activity and function
特性
IUPAC Name |
3-chlorobenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUFZCYVNYUZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617114 | |
| Record name | 3-Chlorobenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10116-74-2 | |
| Record name | 3-Chlorobenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10116-74-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


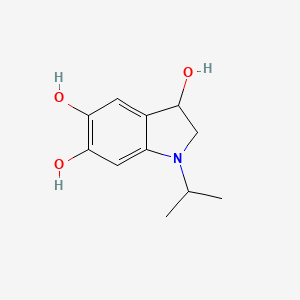
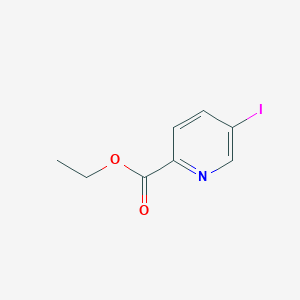
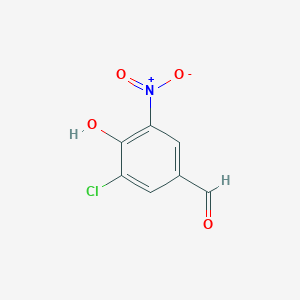

![(R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B3333435.png)
